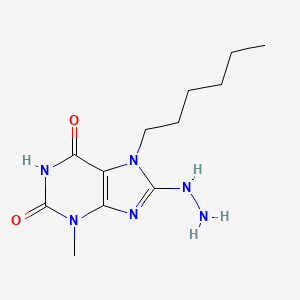
7-hexyl-8-hydrazinyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
描述
7-Hexyl-8-hydrazino-3-methyl-1,3,7-trihydropurine-2,6-dione is a complex organic compound with the molecular formula C12H20N6O2 . It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature. This compound is notable for its unique structure, which includes a hexyl group, a hydrazino group, and a methyl group attached to the purine ring.
属性
分子式 |
C12H20N6O2 |
|---|---|
分子量 |
280.33 g/mol |
IUPAC 名称 |
7-hexyl-8-hydrazinyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C12H20N6O2/c1-3-4-5-6-7-18-8-9(14-11(18)16-13)17(2)12(20)15-10(8)19/h3-7,13H2,1-2H3,(H,14,16)(H,15,19,20) |
InChI 键 |
USGNPNRCCDCDSN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCN1C2=C(N=C1NN)N(C(=O)NC2=O)C |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-hexyl-8-hydrazino-3-methyl-1,3,7-trihydropurine-2,6-dione typically involves multiple steps One common method starts with the alkylation of a purine derivative to introduce the hexyl groupThe final step involves the methylation of the purine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
7-Hexyl-8-hydrazino-3-methyl-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo derivatives.
Reduction: Reduction reactions can modify the hydrazino group to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
7-Hexyl-8-hydrazino-3-methyl-1,3,7-trihydropurine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 7-hexyl-8-hydrazino-3-methyl-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets. The hydrazino group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of these proteins, leading to various biological effects. The compound may also interfere with DNA and RNA synthesis, contributing to its potential anticancer properties .
相似化合物的比较
Similar Compounds
- 8-(Hexylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
- 7-Hexyl-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 7-Hexyl-8-hydrazino-3-methyl-3,7-dihydro-purine-2,6-dione
Uniqueness
What sets 7-hexyl-8-hydrazino-3-methyl-1,3,7-trihydropurine-2,6-dione apart from similar compounds is its unique combination of functional groups. The presence of both a hydrazino group and a hexyl group on the purine ring provides distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


